molecular formula C9H9ClO4S B3381660 methyl 2-[3-(chlorosulfonyl)phenyl]acetate CAS No. 259191-92-9

methyl 2-[3-(chlorosulfonyl)phenyl]acetate

Cat. No.: B3381660
CAS No.: 259191-92-9
M. Wt: 248.68 g/mol
InChI Key: BPDSHHYIJSBWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(chlorosulfonyl)phenyl]acetate is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(chlorosulfonyl)phenyl]acetate typically involves the reaction of methyl 2-phenylacetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorosulfonation of the phenyl ring. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(chlorosulfonyl)phenyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Derivatives: Formed through substitution with alcohols.

    Sulfone Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Methyl 2-[3-(chlorosulfonyl)phenyl]acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-[3-(chlorosulfonyl)phenyl]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Methyl 2-[3-(chlorosulfonyl)phenyl]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

methyl 2-(3-chlorosulfonylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSHHYIJSBWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(3-mercaptophenyl)acetate (0.55 g, 3.0 mmol) was dissolved in 10 mL acetonitrile and potassium nitrate (0.76 g, 7.5 mmol) was added and the reaction mixture cooled to 0° C. To this suspension sulfuryl chloride was added (0.6 mL, 7.5 mmol) at 0° C. and the reaction mixture was let warm to room temperature and stirred overnight. A solution of saturated sodium bicarbonate was added followed by ethyl acetate (100 mL each). The organic layer was washed with brine, dried over sodium sulfate and concentrated to afford methyl 2-(3-chlorosulfonylphenyl)acetate as an oil (0.59 g, 2.4 mmol, 79% yield). 1H NMR (CDCl3) 7.91 ppm, 2H, m; 7.60 ppm, 1H, d; 7.53 ppm, 1H, t; 3.73 ppm, 2H, s; 3.72 ppm, 3H, s.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-[3-(chlorosulfonyl)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.